molecular formula C7H2BrF2N B047616 4-Bromo-2,6-difluorobenzonitrile CAS No. 123843-67-4

4-Bromo-2,6-difluorobenzonitrile

Cat. No.: B047616
CAS No.: 123843-67-4
M. Wt: 218 g/mol
InChI Key: TZHQWUAOIWRFSW-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N. It is a colorless to pale yellow crystalline solid with a distinct odor

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2,6-difluorobenzonitrile typically involves the use of 3,5-difluorobromobenzene as a starting material. The synthetic route includes the following steps :

    Bromination and Diazotization: The 3,5-difluorobromobenzene undergoes bromination followed by diazotization.

    Sandermer Reaction: The intermediate product is then subjected to the Sandermer reaction to yield this compound.

Industrial Production Methods: In industrial settings, the production process is optimized for cost-effectiveness and environmental safety. The method involves the use of tetrahydrofuran, potassium tert-butoxide, petroleum ether, dimethylformamide (DMF), and n-butyllithium. The reaction is carried out under reflux conditions for about 10 hours, followed by distillation and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzonitrile derivative.

Scientific Research Applications

4-Bromo-2,6-difluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluorobenzonitrile involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound acts as an electrophile, with the bromine or fluorine atoms being replaced by nucleophiles. The specific pathways and molecular targets depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzonitrile
  • 2,6-Difluorobenzonitrile
  • 4-Bromo-3-methylbenzonitrile

Comparison: 4-Bromo-2,6-difluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Compared to 4-Bromo-2-fluorobenzonitrile, the additional fluorine atom in this compound enhances its reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

4-bromo-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHQWUAOIWRFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373631
Record name 4-Bromo-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123843-67-4
Record name 4-Bromo-2,6-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123843-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the above benzamide intermediate (9.4 g, 40 mmol) in DMF (15 mL) was added cyanuric chloride (7.24 g, 40 mL) at 0° C. The reaction was stirred at 0° C. for 3 h. Water was added slowly to the reaction and it was extracted with CH2Cl2 (3×100 mL). The solvent was washed with brine and dried over Na2SO4. The solvent was removed to give 4-bromo-2,6-difluorobenzonitrile (7.57 g, 86.9%).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Bromo-2,6-difluorobenzonitrile and how is it synthesized?

A1: this compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. [] The research paper outlines an effective method for its synthesis, starting from 2,6-difluoroaniline. The synthesis involves a three-step process: bromination of 2,6-difluoroaniline, followed by diazotisation-cyanation, and finally, Sandmeyer reaction to yield the desired product. [] This method offers an efficient pathway for obtaining this important intermediate.

Q2: How is the synthesized this compound characterized?

A2: The research utilizes a combination of spectroscopic techniques to confirm the identity and purity of the synthesized compound. These techniques include:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the structure and connectivity of atoms within the molecule. []

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